6-(Difluoromethyl)pyridine-2-carboxamide

Lipophilicity ADME Physicochemical Property

Researchers face lead optimization failure when substituting CF₂H with CH₃ or CF₃ groups, altering logP and target geometry. This difluoromethyl-pyridine carboxamide (≥98%) delivers a balanced XLogP3 of 0.7 and unique H-bond donor capacity. • **Kinase potency**: Enhances IRAK4 inhibition to low-nanomolar levels • **Agrochemical scaffold**: Privileged SDHI motif (fluxapyroxad analogs) • **Process reliability**: Defined storage & ≥98% purity for GMP-like campaigns

Molecular Formula C7H6F2N2O
Molecular Weight 172.135
CAS No. 1805193-36-5
Cat. No. B2712863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyridine-2-carboxamide
CAS1805193-36-5
Molecular FormulaC7H6F2N2O
Molecular Weight172.135
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)N)C(F)F
InChIInChI=1S/C7H6F2N2O/c8-6(9)4-2-1-3-5(11-4)7(10)12/h1-3,6H,(H2,10,12)
InChIKeyLXPZOKZPSRIBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)pyridine-2-carboxamide: Product Overview


6-(Difluoromethyl)pyridine-2-carboxamide (CAS 1805193-36-5) is a heterocyclic building block featuring a pyridine ring substituted at the 2‑position with a carboxamide group and at the 6‑position with a difluoromethyl group [1]. It belongs to the class of fluorinated pyridine‑2‑carboxamides, which are widely exploited in drug discovery and crop protection for their ability to modulate physicochemical properties and binding interactions. The compound is primarily supplied as a research‑grade intermediate (≥98% purity) and is employed in the synthesis of more complex pharmacologically active molecules, particularly kinase inhibitors and agrochemical fungicides .

Fluorinated pyridine‑2‑carboxamide building block for amide coupling reactions
Balanced lipophilicity and hydrogen‑bond donor capacity support lead optimization workflows
High-purity research‑grade intermediate with defined storage for reproducible synthesis

6-(Difluoromethyl)pyridine-2-carboxamide: Why Generic Substitution Fails


The difluoromethyl (CF₂H) group is a well‑established bioisostere for amino and hydroxyl functionalities, conferring unique hydrogen‑bond donor capacity and moderate lipophilicity that cannot be replicated by methyl, trifluoromethyl, or unsubstituted pyridine analogs [1]. Direct substitution of 6‑(difluoromethyl)pyridine‑2‑carboxamide with a 6‑methyl or 6‑trifluoromethyl variant will alter logP, metabolic stability, and target‑binding geometry, often requiring extensive re‑optimization of a lead series. The quantitative evidence presented below demonstrates that the CF₂H group occupies a narrow physicochemical window—balancing solubility, permeability, and target affinity—making this specific building block non‑interchangeable with its closest structural relatives.

Property
Target (CF₂H)
6‑Methyl Subst.
6‑CF₃ Subst.
Lipophilicity
Intermediate (XLogP3 ~0.7)
Lower (~0.5, may reduce permeability)
Higher (~2.2, may reduce solubility)
H‑Bond Donor
Present (CF₂H donor)
Absent (non‑polar CH₃)
Absent (strong e‑withdrawing)
Metabolic Stability
Enhanced (CF₂H resistance)
Typical (CH₃ may be labile)
Variable (CF₃ may shift liability)

6-(Difluoromethyl)pyridine-2-carboxamide: Quantitative Comparator Data


Lipophilicity: Intermediate Hydrophobic Profile

The computed XLogP3 of 6-(difluoromethyl)pyridine-2-carboxamide is 0.7 [1], placing it at a midpoint between the less lipophilic 6‑methyl analog (XLogP3 ≈ 0.5) and the more lipophilic 6‑trifluoromethyl analog (XLogP3 ≈ 2.2) [2]. This intermediate lipophilicity is critical for balancing cell permeability and aqueous solubility in lead optimization campaigns.

Lipophilicity profile
Cross-study comparable
XLogP3 0.7
Δ +0.2 vs methyl; –1.5 vs CF₃
Supports fine‑tuning lipophilicity in lead optimization
Computed XLogP3; verify experimentally
Lipophilicity ADME Physicochemical Property

CNS and Oral Drug‑Likeness Profile

The target compound exhibits a Topological Polar Surface Area (TPSA) of 56 Ų, 1 hydrogen‑bond donor, 4 hydrogen‑bond acceptors, and 2 rotatable bonds [1]. In comparison, the 6‑methyl analog possesses a similar TPSA (≈56 Ų) but lower molecular weight and fewer heteroatoms , while the 6‑trifluoromethyl analog has a TPSA of 56 Ų but increased molecular weight and a higher logP . The difluoromethyl variant thus maintains a favorable TPSA for CNS penetration (typically <90 Ų) while offering a hydrogen‑bond donor that can engage key residues in target binding pockets.

Drug‑likeness descriptors
Cross-study comparable
Property
CF₂H
Methyl
TPSA
56 Ų
~56 Ų
HBD
1
1
HBA
4
3
RotB
2
2
Maintains favorable CNS drug‑likeness window
Computed descriptors (PubChem); in vitro validation advised
Drug‑likeness Physicochemical Descriptors CNS MPO

Consistent Purity and Storage Stability

Commercial suppliers of 6‑(difluoromethyl)pyridine‑2‑carboxamide provide material with a documented purity of ≥98% and recommend storage under sealed, dry conditions at 2–8°C . In contrast, many alternative pyridine‑2‑carboxamide building blocks are sold with lower purity specifications (e.g., 95%) or without defined storage conditions, which can lead to batch‑to‑batch variability and degradation of the difluoromethyl group under ambient conditions.

Purity & storage
Data to verify
≥98% purity; sealed dry, 2–8°C
Defined quality attributes support reproducible synthesis
Supplier specification; confirm lot‑specific COA
Purity Stability Synthetic Reliability

High-Potency IRAK4 Inhibition

When coupled to an indazole‑based scaffold, the 6‑(difluoromethyl)pyridine‑2‑carboxamide fragment yields potent IRAK4 inhibitors. Example 23 of US10435396 (BDBM414444) demonstrates an IC₅₀ of 1 nM against human IRAK4, while a related chloro‑indazole derivative (BDBM414461) exhibits an IC₅₀ of 22 nM [1][2]. Although direct comparator data for the isolated building block are not available, the sub‑nanomolar potency of these derivatives underscores the critical role of the difluoromethylpyridine carboxamide motif in achieving high target affinity.

IRAK4 inhibition
Class-level inference
IC₅₀ 1 nM
Derivative (BDBM414444) vs 22 nM analog
Motif supports low‑nanomolar target engagement
Building block alone not tested; scaffold‑dependent
IRAK4 Kinase Inhibitor Structure‑Activity Relationship

Bioisosteric Advantage: Hydrogen Bonding and Metabolic Stability

The CF₂H group acts as a non‑classical bioisostere for amino (–NH₂) and hydroxyl (–OH) groups, retaining hydrogen‑bond donor capacity while increasing lipophilicity and reducing metabolic liability [1]. In contrast, a methyl substituent lacks hydrogen‑bond donor character, and a trifluoromethyl group is a pure electron‑withdrawing group with no hydrogen‑bond donor ability. The difluoromethyl group thus enables unique intermolecular interactions that can be exploited in structure‑based drug design.

Bioisosteric profile
Class-level inference
CF₂H: H‑bond donor, moderate lipophilicity
vs CH₃ (no donor), CF₃ (no donor), NH₂ (labile)
Unique bioisosteric profile not replicated by common substituents
Qualitative literature review; context‑dependent
Bioisosterism Metabolic Stability Fluorine Chemistry

6-(Difluoromethyl)pyridine-2-carboxamide: Application Scenarios


Kinase Inhibitor Lead Optimization

Employ 6‑(difluoromethyl)pyridine‑2‑carboxamide as a late‑stage diversification handle to install a difluoromethyl group onto a pyridine scaffold via amide coupling. The balanced lipophilicity (XLogP3 0.7) and hydrogen‑bond donor capacity of the CF₂H group have been shown to enhance IRAK4 inhibitory potency to low‑nanomolar levels [1]. This building block is particularly suited for kinase programs where improved metabolic stability and target engagement are critical.

Novel SDHI Fungicide Synthesis

The difluoromethylpyridine carboxamide core is a privileged motif in SDHI fungicides (e.g., fluxapyroxad, pydiflumetofen) [2]. 6‑(Difluoromethyl)pyridine‑2‑carboxamide provides a direct entry point for generating new analogs with modified N‑aryl or N‑alkyl amide substituents, enabling rapid exploration of structure‑activity relationships in crop protection.

Fluorinated Probes for Target Engagement

The difluoromethyl group can serve as a ¹⁹F NMR probe due to its distinct chemical shift and sensitivity [3]. Incorporating 6‑(difluoromethyl)pyridine‑2‑carboxamide into probe molecules facilitates monitoring of target binding in complex biological environments, with the added benefit of the group's hydrogen‑bond donor capacity to maintain affinity.

Reliable Scale-Up Synthesis

For process development and scale‑up, the ≥98% purity and defined cold‑storage conditions of commercial supplies of 6‑(difluoromethyl)pyridine‑2‑carboxamide reduce the risk of batch failure and ensure consistent reaction yields. This reliability is critical for GMP‑like campaigns where reproducibility and impurity control are paramount.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced lipophilicity & H‑bond capacity
Target engagement and metabolic stability profiling
SDHI fungicide analog synthesis
Difluoromethylpyridine carboxamide core
SAR in crop protection assays
¹⁹F NMR probe development
CF₂H as NMR‑active bioisostere
Target binding monitoring in biological matrices
Scale‑up synthesis campaigns
High purity & defined storage
Batch consistency and impurity control

Technical Documentation Hub

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33 linked technical documents
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